Nemonoxacin malate anhydrous

Catalog No.
S536959
CAS No.
951163-60-3
M.F
C24H31N3O9
M. Wt
505.524
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nemonoxacin malate anhydrous

CAS Number

951163-60-3

Product Name

Nemonoxacin malate anhydrous

IUPAC Name

7-[(3S,5S)-3-amino-5-methylpiperidin-1-yl]-1-cyclopropyl-8-methoxy-4-oxoquinoline-3-carboxylic acid;2-hydroxybutanedioic acid

Molecular Formula

C24H31N3O9

Molecular Weight

505.524

InChI

InChI=1S/C20H25N3O4.C4H6O5/c1-11-7-12(21)9-22(8-11)16-6-5-14-17(19(16)27-2)23(13-3-4-13)10-15(18(14)24)20(25)26;5-2(4(8)9)1-3(6)7/h5-6,10-13H,3-4,7-9,21H2,1-2H3,(H,25,26);2,5H,1H2,(H,6,7)(H,8,9)/t11-,12-;/m0./s1

InChI Key

YMVJINCWEIPOFL-FXMYHANSSA-N

SMILES

CC1CC(CN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N.C(C(C(=O)O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

TG-873870; TG 873870; TG873870; Nemonoxacin Malate

Description

The exact mass of the compound Nemonoxacin malate anhydrous is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

In Vitro Activity

Studies have demonstrated in vitro (in laboratory conditions) activity of Nemonoxacin malate anhydrous against a broad range of gram-positive and gram-negative bacteria, including some strains resistant to other antibiotics [, ]. This includes:

  • Methicillin-resistant Staphylococcus aureus (MRSA) []
  • Extended-spectrum beta-lactamase (ESBL)-producing strains []
  • Fluoroquinolone-resistant strains (limited activity) []

These findings suggest Nemonoxacin malate anhydrous could be effective against some antibiotic-resistant bacteria, a growing concern in human health.

In Vivo Studies

In vivo (in animal models) studies have shown promising results for Nemonoxacin malate anhydrous in treating infections caused by various bacteria [, ]. These studies suggest it may be effective for:

  • Lower respiratory tract infections []
  • Skin and soft tissue infections []

Mechanism of Action

Like other fluoroquinolones, Nemonoxacin malate anhydrous works by inhibiting bacterial DNA gyrase, an enzyme essential for bacterial replication []. This inhibition disrupts bacterial growth and proliferation, ultimately killing the bacteria.

Purity

>98% (or refer to the Certificate of Analysis)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Nemonoxacin malate

Dates

Modify: 2024-02-18
1: Roychoudhury S, Makin K, Twinem T, Leunk R, Hsu MC. In Vitro Resistance Development to Nemonoxacin in Streptococcus pneumoniae: A Unique Profile for a Novel Nonfluorinated Quinolone. Microb Drug Resist. 2016 Jun 7. [Epub ahead of print] PubMed PMID: 27267788.
2: Kocsis B, Domokos J, Szabo D. Chemical structure and pharmacokinetics of novel quinolone agents represented by avarofloxacin, delafloxacin, finafloxacin, zabofloxacin and nemonoxacin. Ann Clin Microbiol Antimicrob. 2016 May 23;15(1):34. doi: 10.1186/s12941-016-0150-4. Review. PubMed PMID: 27215369; PubMed Central PMCID: PMC4878067.
3: Zhang YF, Dai XJ, Yang Y, Chen XY, Wang T, Tang YB, Tsai CY, Chang LW, Chang YT, Zhong DF. Effects of probenecid and cimetidine on the pharmacokinetics of nemonoxacin in healthy Chinese volunteers. Drug Des Devel Ther. 2016 Jan 20;10:357-70. doi: 10.2147/DDDT.S95934. eCollection 2016. PubMed PMID: 26855561; PubMed Central PMCID: PMC4725632.
4: Li ZX, Liu YN, Wang R, Li AM. Nemonoxacin has potent activity against gram-positive, but not gram-negative clinical isolates. Clin Ter. 2015 Nov-Dec;166(6):e374-80. doi: 10.7417/T.2015.1903. PubMed PMID: 26794819.
5: Liu Y, Zhang Y, Wu J, Zhu D, Sun S, Zhao L, Wang X, Liu H, Ren Z, Wang C, Xiu Q, Xiao Z, Cao Z, Cui S, Yang H, Liang Y, Chen P, Lv Y, Hu C, Lv X, Liu S, Kuang J, Li J, Wang D, Chang L. A randomized, double-blind, multicenter Phase II study comparing the efficacy and safety of oral nemonoxacin with oral levofloxacin in the treatment of community-acquired pneumonia. J Microbiol Immunol Infect. 2015 Dec 1. pii: S1684-1182(15)00915-9. doi: 10.1016/j.jmii.2015.09.005. [Epub ahead of print] PubMed PMID: 26748734.
6: Wu XJ, Zhang J, Guo BN, Zhang YY, Yu JC, Cao GY, Chen YC, Zhu DM, Ye XY, Wu JF, Shi YG, Chang LW, Chang YT, Tsai CY. Pharmacokinetics and pharmacodynamics of multiple-dose intravenous nemonoxacin in healthy Chinese volunteers. Antimicrob Agents Chemother. 2015 Mar;59(3):1446-54. doi: 10.1128/AAC.04039-14. Epub 2014 Dec 22. PubMed PMID: 25534726; PubMed Central PMCID: PMC4325800.
7: Huang CH, Lai CC, Chen YH, Hsueh PR. The potential role of nemonoxacin for treatment of common infections. Expert Opin Pharmacother. 2015 Feb;16(2):263-70. doi: 10.1517/14656566.2015.978288. Epub 2014 Dec 22. Review. PubMed PMID: 25529577.
8: Zhang YF, Dai XJ, Wang T, Chen XY, Liang L, Qiao H, Tsai CY, Chang LW, Huang PT, Hsu CY, Chang YT, Tsai CE, Zhong DF. Effects of an Al(3+)- and Mg(2+)-containing antacid, ferrous sulfate, and calcium carbonate on the absorption of nemonoxacin (TG-873870) in healthy Chinese volunteers. Acta Pharmacol Sin. 2014 Dec;35(12):1586-92. doi: 10.1038/aps.2014.95. Epub 2014 Oct 20. PubMed PMID: 25327812; PubMed Central PMCID: PMC4261130.
9: He G, Guo B, Yu J, Zhang J, Wu X, Cao G, Shi Y, Tsai CY. Determination of a novel nonfluorinated quinolone, nemonoxacin, in human feces and its glucuronide conjugate in human urine and feces by high-performance liquid chromatography-triple quadrupole mass spectrometry. Biomed Chromatogr. 2015 May;29(5):739-48. doi: 10.1002/bmc.3350. Epub 2014 Oct 17. PubMed PMID: 25322721.
10: Li Z, Liu Y, Wang R, Li A. Antibacterial activities of nemonoxacin against clinical isolates of Staphylococcus aureus: an in vitro comparison with three fluoroquinolones. World J Microbiol Biotechnol. 2014 Nov;30(11):2927-32. doi: 10.1007/s11274-014-1720-2. Epub 2014 Aug 18. PubMed PMID: 25129332.
11: Cao GY, Zhang J, Zhang YY, Guo BN, Yu JC, Wu XJ, Chen YC, Wu JF, Shi YG. Safety, tolerability, and pharmacokinetics of intravenous nemonoxacin in healthy chinese volunteers. Antimicrob Agents Chemother. 2014 Oct;58(10):6116-21. doi: 10.1128/AAC.02972-14. Epub 2014 Aug 4. PubMed PMID: 25092690; PubMed Central PMCID: PMC4187916.
12: Poole RM. Nemonoxacin: first global approval. Drugs. 2014 Aug;74(12):1445-53. doi: 10.1007/s40265-014-0270-0. Review. PubMed PMID: 25079302.
13: Qin X, Huang H. Review of nemonoxacin with special focus on clinical development. Drug Des Devel Ther. 2014 Jul 5;8:765-74. doi: 10.2147/DDDT.S63581. eCollection 2014. Review. PubMed PMID: 25045247; PubMed Central PMCID: PMC4094567.
14: Lai CC, Lee KY, Lin SW, Chen YH, Kuo HY, Hung CC, Hsueh PR. Nemonoxacin (TG-873870) for treatment of community-acquired pneumonia. Expert Rev Anti Infect Ther. 2014 Apr;12(4):401-17. doi: 10.1586/14787210.2014.894881. Epub 2014 Mar 3. PubMed PMID: 24579813.
15: Chotikanatis K, Kohlhoff SA, Hammerschlag MR. In vitro activity of nemonoxacin, a novel nonfluorinated quinolone antibiotic, against Chlamydia trachomatis and Chlamydia pneumoniae. Antimicrob Agents Chemother. 2014;58(3):1800-1. doi: 10.1128/AAC.02263-13. Epub 2013 Dec 23. PubMed PMID: 24366753; PubMed Central PMCID: PMC3957896.
16: Chen YH, Liu CY, Ko WC, Liao CH, Lu PL, Huang CH, Lu CT, Chuang YC, Tsao SM, Chen YS, Liu YC, Chen WY, Jang TN, Lin HC, Chen CM, Shi ZY, Pan SC, Yang JL, Kung HC, Liu CE, Cheng YJ, Liu JW, Sun W, Wang LS, Yu KW, Chiang PC, Lee MH, Lee CM, Hsu GJ, Hsueh PR. Trends in the susceptibility of methicillin-resistant Staphylococcus aureus to nine antimicrobial agents, including ceftobiprole, nemonoxacin, and tyrothricin: results from the Tigecycline In Vitro Surveillance in Taiwan (TIST) study, 2006-2010. Eur J Clin Microbiol Infect Dis. 2014 Feb;33(2):233-9. doi: 10.1007/s10096-013-1949-y. Epub 2013 Aug 18. PubMed PMID: 23955154.
17: Liang W, Chen YC, Cao YR, Liu XF, Huang J, Hu JL, Zhao M, Guo QL, Zhang SJ, Wu XJ, Zhu DM, Zhang YY, Zhang J. Pharmacokinetics and pharmacodynamics of nemonoxacin against Streptococcus pneumoniae in an in vitro infection model. Antimicrob Agents Chemother. 2013 Jul;57(7):2942-7. doi: 10.1128/AAC.01098-12. Epub 2013 Apr 15. PubMed PMID: 23587953; PubMed Central PMCID: PMC3697386.
18: Guo B, Wu X, Zhang Y, Shi Y, Yu J, Cao G, Zhang J. Safety and clinical pharmacokinetics of nemonoxacin, a novel non-fluorinated quinolone, in healthy Chinese volunteers following single and multiple oral doses. Clin Drug Investig. 2012 Jul 1;32(7):475-86. doi: 10.2165/11632780-000000000-00000. PubMed PMID: 22650326.
19: Guo B, Zhang J, Yu J, Wu X, Shi Y, Tsai CY. A liquid chromatography-tandem mass spectrometry assay for the determination of nemonoxacin (TG-873870), a novel nonfluorinated quinolone, in human plasma and urine and its application to a single-dose pharmacokinetic study in healthy Chinese volunteers. Biomed Chromatogr. 2012 Nov;26(11):1333-40. doi: 10.1002/bmc.2699. Epub 2012 Jan 24. PubMed PMID: 22275159.
20: Lai CC, Liu WL, Ko WC, Chen YH, Tan HR, Huang YT, Hsueh PR. Multicenter study in Taiwan of the in vitro activities of nemonoxacin, tigecycline, doripenem, and other antimicrobial agents against clinical isolates of various Nocardia species. Antimicrob Agents Chemother. 2011 May;55(5):2084-91. doi: 10.1128/AAC.01808-10. Epub 2011 Feb 22. PubMed PMID: 21343461; PubMed Central PMCID: PMC3088233.

Explore Compound Types